molecular formula C18H15N3OS B2603656 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-28-3

2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2603656
CAS No.: 537668-28-3
M. Wt: 321.4
InChI Key: OJTFXQXAGARZQQ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a fused heterocyclic compound characterized by a pyrimidoindole core substituted with a benzylthio group at position 2 and a methyl group at position 2. Its structure combines a pyrimidine ring fused to an indole system, creating a planar aromatic framework that facilitates interactions with biological targets.

For example, highlights the use of S-benzylisothiourea hydrochloride in generating 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines under optimized conditions, suggesting a plausible pathway for the target compound .

Properties

IUPAC Name

2-benzylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-21-17(22)16-15(13-9-5-6-10-14(13)19-16)20-18(21)23-11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTFXQXAGARZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylthiol with 3-methyl-2-cyanopyridine in the presence of a base such as sodium hydride can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For instance, oxidation of the benzylthio group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. Reduction of the compound can result in the formation of the corresponding amine. Substitution reactions can introduce different functional groups at the 2-position, leading to a variety of derivatives with potentially different biological activities .

Scientific Research Applications

2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promise as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its cytotoxic activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .

In addition to its anticancer properties, this compound has also been investigated for its potential use as an organoelectronic material. Its unique structure and electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. In cancer cells, it is believed to exert its effects by inducing apoptosis, a process of programmed cell death. This is achieved through the activation of caspases and the disruption of mitochondrial function, leading to cell death .

The compound may also interact with various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. By inhibiting these pathways, it can effectively reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents (Position) Key Structural Features Reference ID
2-(benzylthio)-3-methyl-3H-pyrimido[...]-one -SCH2Ph (C2), -CH3 (C3) Benzylthio enhances lipophilicity
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl) -F (C8, C5), -OCH3 (C3) Electron-withdrawing F groups improve stability
3-(4-Chlorophenyl)-2-phenacylsulfanyl- [...] -Cl (C3), -SCOPh (C2) Chlorophenyl increases electrophilicity
5-Dodecyl-4-oxo-3-phenyl- [...] -C12H25 (C5), -Ph (C3) Long alkyl chain enhances membrane affinity
2-((4-Oxo-3-phenyl-5-propyl- [...]-thio)acetic acid -CH2CH2CH3 (C5), -COOH (side chain) Carboxylic acid improves solubility

Key Observations :

  • Position 2 : The benzylthio group in the target compound contrasts with phenacylthio (e.g., 3-(4-chlorophenyl)-2-phenacylsulfanyl- [...] in ) and acetic acid derivatives (e.g., 47a in ). Benzylthio provides moderate lipophilicity, whereas phenacylthio introduces ketone functionality for hydrogen bonding .
  • Position 3: Methyl substitution (target compound) vs. phenyl or halogenated aryl groups (e.g., 3-(4-chlorophenyl) in ).
  • Position 5 : The target compound lacks a substituent here, but analogs with alkyl chains (e.g., 5-dodecyl in ) show improved membrane permeability and TLR4 selectivity .

Insights :

  • The target compound’s synthesis likely follows the high-yield (75–92%) route described in , leveraging S-benzylisothiourea and aromatic aldehydes .
  • Harsh conditions (e.g., HCl at 120°C in ) achieve quantitative yields but may limit functional group compatibility .

Biological Activity

The compound 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2OSC_{16}H_{14}N_2OS, with a molecular weight of approximately 286.36 g/mol. The structure features a pyrimidoindole core with a benzylthio substituent that contributes to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in several cancer models.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa0.95Induction of apoptosis; cell cycle arrest
MCF-71.20Inhibition of proliferation
A5491.50Modulation of signaling pathways
HepG21.75Activation of caspases

Data sourced from various studies on similar compounds in the pyrimidoindole class.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tyrosinase Activity : The compound has been noted for its ability to inhibit tyrosinase, an enzyme crucial for melanin production. This activity suggests potential applications in treating hyperpigmentation disorders.
  • Apoptosis Induction : Flow cytometry analyses indicate that the compound can induce apoptotic pathways in cancer cells, leading to increased cell death rates.
  • Cell Cycle Arrest : The compound has been observed to block the cell cycle at the sub-G1 phase, preventing cancer cell proliferation.

Study 1: Anticancer Efficacy in HeLa Cells

A study conducted on HeLa cells demonstrated that treatment with this compound led to significant apoptosis as measured by Annexin V staining. The IC50 value was determined to be 0.95 µM , indicating potent efficacy against cervical cancer cells.

Study 2: Tyrosinase Inhibition

In a separate investigation focusing on skin-related applications, the compound exhibited strong inhibition of both intracellular and extracellular tyrosinase activity in B16F10 murine melanoma cells. The results showed that at concentrations as low as 10 µM , there was a significant reduction in melanin synthesis.

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